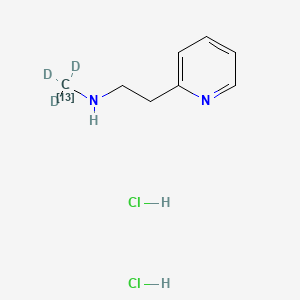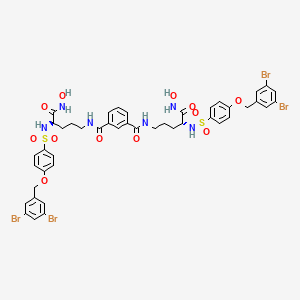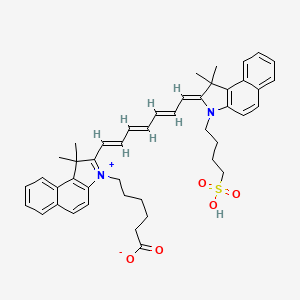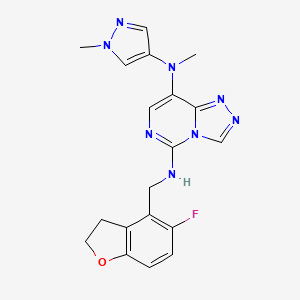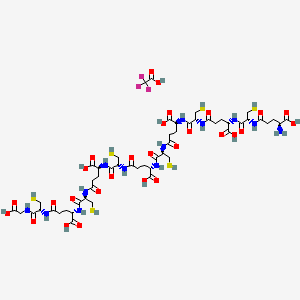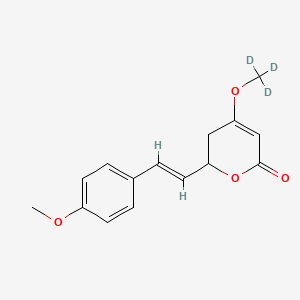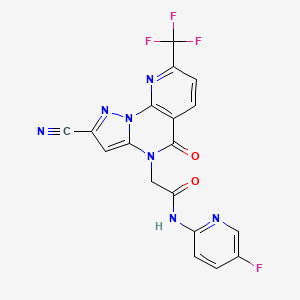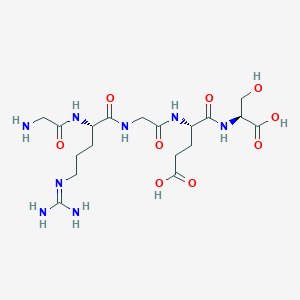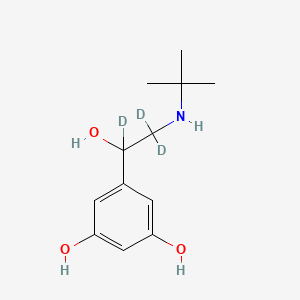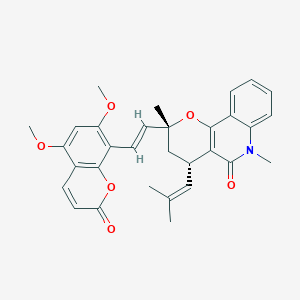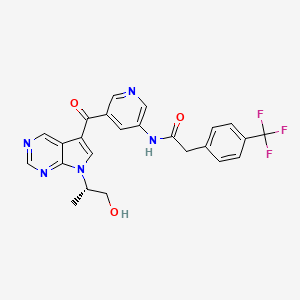
Trk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-1 is a potent and selective inhibitor of the tropomyosin receptor kinase family, which includes TrkA, TrkB, and TrkC. These kinases are involved in the signaling pathways of neurotrophins such as nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3. This compound has shown promise in the treatment of various cancers and chronic pain conditions due to its ability to inhibit these kinases effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-1 typically involves the construction of a pyrazolo[1,5-a]pyrimidine core, which is a prominent framework for tropomyosin receptor kinase inhibitors . The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This is achieved through the cyclization of a hydrazine derivative with a β-keto ester.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a formamide derivative under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Trk-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which may exhibit different levels of activity against tropomyosin receptor kinases .
Scientific Research Applications
Trk-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of tropomyosin receptor kinase inhibitors.
Biology: Employed in research to understand the role of neurotrophins and their receptors in cellular signaling and neurobiology.
Medicine: Investigated for its potential therapeutic effects in treating cancers, chronic pain, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting tropomyosin receptor kinases
Mechanism of Action
Trk-IN-1 exerts its effects by binding to the active site of tropomyosin receptor kinases, thereby preventing the interaction of neurotrophins with their receptors. This inhibition blocks the downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. As a result, cell proliferation is suppressed, and apoptosis is induced in cancer cells that overexpress these kinases .
Comparison with Similar Compounds
Similar Compounds
Repotrectinib: A next-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinases.
Uniqueness
Trk-IN-1 is unique due to its high selectivity and potency against tropomyosin receptor kinases, making it a valuable tool in both research and therapeutic applications. Its ability to inhibit these kinases with minimal off-target effects sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H20F3N5O3 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[5-[7-[(2S)-1-hydroxypropan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H20F3N5O3/c1-14(12-33)32-11-20(19-10-29-13-30-23(19)32)22(35)16-7-18(9-28-8-16)31-21(34)6-15-2-4-17(5-3-15)24(25,26)27/h2-5,7-11,13-14,33H,6,12H2,1H3,(H,31,34)/t14-/m0/s1 |
InChI Key |
FFWLYMMISQUEAL-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CO)N1C=C(C2=CN=CN=C21)C(=O)C3=CC(=CN=C3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(CO)N1C=C(C2=CN=CN=C21)C(=O)C3=CC(=CN=C3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




